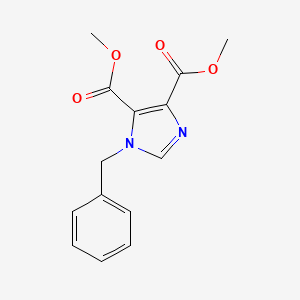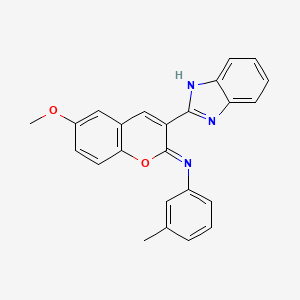
(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” is a complex organic molecule that features a benzodiazole ring, a methoxy group, and a chromen-2-imine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Construction of the Chromen-2-imine Core: This step might involve the condensation of a suitable aldehyde with an amine, followed by cyclization.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imine nitrogen.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or chromen rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Medicine
In medicinal chemistry, such compounds are often investigated for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” would depend on its specific application. For instance, if it is being studied as a drug candidate, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating a biological pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-phenyl-2H-chromen-2-imine
- (2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine
Uniqueness
The unique combination of the benzodiazole ring, methoxy group, and chromen-2-imine structure in “(2Z)-3-(1H-1,3-benzodiazol-2-yl)-6-methoxy-N-(3-methylphenyl)-2H-chromen-2-imine” may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxy-N-(3-methylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-15-6-5-7-17(12-15)25-24-19(23-26-20-8-3-4-9-21(20)27-23)14-16-13-18(28-2)10-11-22(16)29-24/h3-14H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONZQMOUNMNJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)OC)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2991874.png)
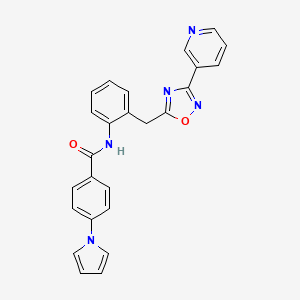
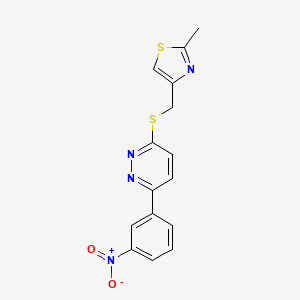
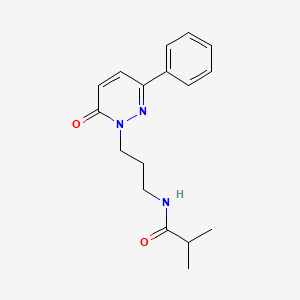
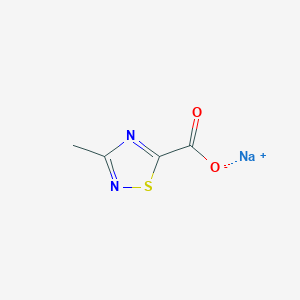
![4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2991884.png)
![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2991888.png)
![N-benzyl-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2991890.png)
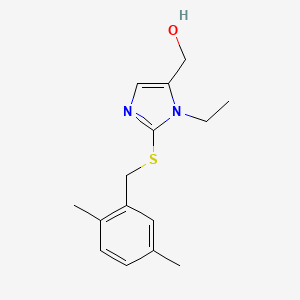
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2991892.png)
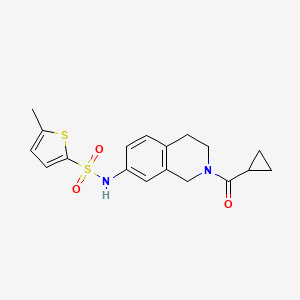
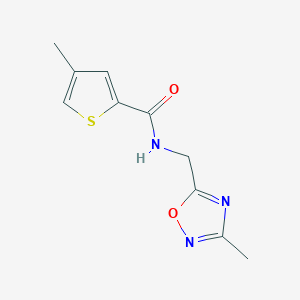
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2991895.png)
